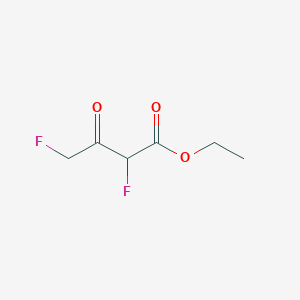

Ethyl 2,4-difluoro-3-oxobutanoate

Description

BenchChem offers high-quality Ethyl 2,4-difluoro-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4-difluoro-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H8F2O3 |

|---|---|

Molecular Weight |

166.12 g/mol |

IUPAC Name |

ethyl 2,4-difluoro-3-oxobutanoate |

InChI |

InChI=1S/C6H8F2O3/c1-2-11-6(10)5(8)4(9)3-7/h5H,2-3H2,1H3 |

InChI Key |

DBIGLYQTWDJYJI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)CF)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Ethyl 2,4-difluoro-3-oxobutanoate

Topic: Ethyl 2,4-difluoro-3-oxobutanoate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

A Critical Scaffold for Fluorinated Heterocycle Synthesis

Executive Summary & Chemical Identity

Ethyl 2,4-difluoro-3-oxobutanoate (also known as Ethyl 2,4-difluoroacetoacetate) is a specialized fluorinated building block distinct from its more common isomer, ethyl 4,4-difluoroacetoacetate. Characterized by fluorine substitution at both the

Due to the high acidity of the

Chemical Specifications

| Property | Data | Note |

| IUPAC Name | Ethyl 2,4-difluoro-3-oxobutanoate | |

| Structure | ||

| Molecular Formula | ||

| Molecular Weight | 166.12 g/mol | |

| Key Distinction | NOT Ethyl 4,4-difluoroacetoacetate (CAS 352-24-9) | 4,4-isomer has a |

| Stability | Low / Kinetic Instability | Prone to decarboxylation/defluorination if heated under basic conditions. |

Structural Dynamics & Reactivity

The reactivity of ethyl 2,4-difluoro-3-oxobutanoate is dominated by the electron-withdrawing nature of the two fluorine atoms.

Acidity and Tautomerism

Unlike non-fluorinated acetoacetates, the C2 position is flanked by two carbonyls and a fluorine atom. This drastically lowers the pKa of the C2 proton (estimated pKa ~7–8 vs. ~11 for ethyl acetoacetate).

-

Enolization: The compound exists in a dynamic equilibrium between the keto and enol forms. The enol form is stabilized by internal hydrogen bonding but destabilized electronically by the fluorine on the double bond (an effect known as the "fluorine enol effect").

-

Nucleophilic Susceptibility: The C3 ketone is highly electrophilic due to the inductive withdrawal from both the

-F and

Mechanism of Action: 3,5-Difluoropyrazole Formation

The primary utility of this scaffold is the synthesis of 3,5-difluorinated heterocycles. When reacted with hydrazine, the pathway involves a cascade condensation.

Figure 1: Reaction pathway for the conversion of Ethyl 2,4-difluoro-3-oxobutanoate to 3,5-difluoropyrazoles.

Synthesis Protocol: Claisen Self-Condensation

Context: Commercial availability of the 2,4-isomer is poor due to stability issues. The most reliable method for research applications is in situ generation via the self-condensation of ethyl fluoroacetate.

Reagents & Materials

-

Substrate: Ethyl fluoroacetate (

) [CAS: 454-31-9] - Note: Highly Toxic. -

Base: Sodium Ethoxide (NaOEt) or Lithium Diisopropylamide (LDA) for kinetic control.

-

Solvent: Anhydrous THF or Diethyl Ether (must be dry to prevent hydrolysis).

-

Quench: Glacial Acetic Acid or dilute HCl.

Step-by-Step Methodology

Warning: Ethyl fluoroacetate is a precursor to fluoroacetic acid (compound 1080), a potent metabolic poison (Krebs cycle inhibitor). All work must be performed in a fume hood with full PPE.

-

Preparation of Base:

-

Charge a flame-dried 3-neck flask with anhydrous THF (0.5 M relative to substrate) under Nitrogen/Argon atmosphere.

-

Add Sodium Ethoxide (1.1 equivalents). Cool the suspension to 0°C.

-

-

Claisen Condensation:

-

Add Ethyl Fluoroacetate (2.0 equivalents) dropwise over 30 minutes.

-

Mechanistic Insight: The base deprotonates one equivalent of ethyl fluoroacetate to form the enolate (

). This nucleophile attacks the carbonyl of the second equivalent. -

Allow the reaction to warm to Room Temperature (20–25°C) and stir for 4–6 hours. The solution typically turns yellow/orange, indicating enolate formation.

-

-

Workup (Critical for Stability):

-

Cool the mixture back to 0°C.

-

Acidification: Carefully quench with stoichiometric glacial acetic acid. Do not use strong mineral acids at high concentrations as this may induce decarboxylation.

-

Extract with Diethyl Ether (

). Wash organics with cold brine. -

Dry over

and concentrate in vacuo at low temperature (<30°C).

-

-

Validation:

-

The product is often used crude. If isolation is required, use vacuum distillation (high vacuum, low heat).

-

NMR Check: Look for the characteristic doublet of doublets for the

-proton (due to H-F coupling) around

-

Figure 2: Claisen self-condensation mechanism for the synthesis of the target scaffold.

Applications in Drug Discovery

The 2,4-difluoro motif is a bioisostere used to modulate metabolic stability and lipophilicity.

Kinase Inhibitor Scaffolds

The condensation of ethyl 2,4-difluoro-3-oxobutanoate with aryl hydrazines yields 1-aryl-3,5-difluoropyrazoles .

-

Significance: The fluorine atoms at positions 3 and 5 of the pyrazole ring lower the basicity of the nitrogen lone pairs, altering hydrogen bonding capabilities in the kinase hinge region.

-

Metabolic Stability: The C-F bond is resistant to oxidative metabolism (CYP450), prolonging the half-life of the drug candidate compared to the non-fluorinated analog.

Synthesis of Fluorinated Pyrimidines

Reaction with amidines (e.g., acetamidine, urea) yields 5-fluoro-6-fluoromethyl-pyrimidines.

-

Protocol: Reflux ethyl 2,4-difluoro-3-oxobutanoate with urea in ethanol/NaOEt.

-

Outcome: The

-fluorine becomes the C5-fluorine on the pyrimidine ring, a critical position for blocking metabolic attack.

Safety & Handling Protocols

Risk Level: High

-

Toxicity: The starting material (ethyl fluoroacetate) and potential metabolic byproducts are extremely toxic (LD50 < 5 mg/kg in some species). They block the Krebs cycle by forming fluorocitrate.

-

Corrosivity: The compound can hydrolyze to release HF and fluoroacetic acid.

-

Storage: Store under inert gas (Argon) at -20°C. Glassware should be treated to prevent etching if HF is generated.

References

-

Barnett, J. E. G., & Kent, P. W. (1963).[4] Fluorocarbohydrates.[4] Part VI. Selective reduction of oxo-esters by potassium borohydride.[4] Journal of the Chemical Society, 2743-2747. (First reported reduction and characterization of ethyl 2,4-difluoroacetoacetate).

-

Chambers, R. D., et al. (2002). Direct fluorination of dicarbonyl compounds. Durham E-Theses. (NMR characterization of the 2,4-isomer).

-

McClinton, M. A. (1997). The preparation of fluorinated heterocycles.[2][5][6] Aldrichimica Acta, 30(4), 111. (Review of fluorinated building blocks in heterocyclic synthesis).

-

Sigma-Aldrich. (2025).[7][8] Safety Data Sheet: Ethyl fluoroacetate. (Safety protocols for precursor handling).

Sources

- 1. Ethyl 4,4-difluoro-3-oxobutanoate | 352-24-9 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Ethyl difluoroacetate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 6. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Reactivity of Ethyl 2,4-Difluoro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-difluoro-3-oxobutanoate is a fluorinated β-keto ester of significant interest in medicinal chemistry and drug discovery. The strategic placement of fluorine atoms at both the α and γ positions of the butanoate backbone imparts unique electronic properties that influence its reactivity, stability, and conformational preferences. This technical guide provides a comprehensive analysis of the molecular structure of ethyl 2,4-difluoro-3-oxobutanoate, including a plausible synthetic route, predicted spectroscopic signatures, and a detailed examination of its keto-enol tautomerism. The insights presented herein are intended to equip researchers with the foundational knowledge required to effectively utilize this versatile building block in the synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated β-Keto Esters in Drug Discovery

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, modulate acidity or basicity, and improve binding affinity to biological targets. β-Keto esters, with their dual functionality, are pivotal synthons in organic chemistry. The combination of these two features in molecules like ethyl 2,4-difluoro-3-oxobutanoate creates a powerful tool for the synthesis of complex, biologically active compounds. While its isomer, ethyl 4,4-difluoro-3-oxobutanoate, is more widely documented, the 2,4-difluoro substitution pattern offers a distinct reactivity profile due to the direct influence of fluorine on the enolizable α-carbon.

Molecular Structure and Identification

Due to the limited availability of experimental data for ethyl 2,4-difluoro-3-oxobutanoate, this section presents its fundamental molecular characteristics based on established chemical principles.

| Identifier | Value | Source |

| IUPAC Name | Ethyl 2,4-difluoro-3-oxobutanoate | - |

| Molecular Formula | C₆H₈F₂O₃ | - |

| Molecular Weight | 166.12 g/mol | - |

| Canonical SMILES | CCOC(=O)C(F)C(=O)CF | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not assigned | - |

Synthesis and Spectroscopic Characterization

Proposed Synthesis: Crossed Claisen Condensation

The most logical approach to synthesize ethyl 2,4-difluoro-3-oxobutanoate is a crossed Claisen condensation between ethyl fluoroacetate and ethyl 2-fluoroacetate.

Experimental Protocol: Proposed Synthesis of Ethyl 2,4-difluoro-3-oxobutanoate

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Addition of Reactants: A mixture of ethyl fluoroacetate and ethyl 2-fluoroacetate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature, typically 0-5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed to drive the condensation to completion.

-

Workup and Purification: The reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the excess base. The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation under vacuum to yield pure ethyl 2,4-difluoro-3-oxobutanoate.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for ethyl 2,4-difluoro-3-oxobutanoate based on the analysis of structurally similar compounds and the known effects of fluorine substitution.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the ethyl group protons and the proton at the α-position. The α-proton will exhibit coupling to the adjacent fluorine atom.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.3 | Quartet | -OCH₂ CH₃ |

| ~5.5 | Doublet of Quartets | -C(O )CH (F)- |

| ~1.3 | Triplet | -OCH₂CH₃ |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the downfield shifts of the carbonyl carbons and the carbons directly attached to fluorine.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Assignment |

| ~195 | Doublet | C =O (Ketone) |

| ~165 | Doublet | C =O (Ester) |

| ~85 | Doublet | -C H(F)- |

| ~62 | Singlet | -OC H₂CH₃ |

| ~80 | Doublet | -C H₂F |

| ~14 | Singlet | -OCH₂C H₃ |

3.2.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected for the two fluorine atoms in different chemical environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -180 to -200 | Doublet | CF H- |

| -220 to -240 | Triplet | -CH₂F |

Keto-Enol Tautomerism: A Key Feature

Like other β-keto esters, ethyl 2,4-difluoro-3-oxobutanoate is expected to exist as an equilibrium mixture of its keto and enol tautomers. The presence of electron-withdrawing fluorine atoms at both the α and γ positions will significantly influence this equilibrium.

Caption: Keto-enol tautomerism of ethyl 2,4-difluoro-3-oxobutanoate.

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a six-membered ring. The electron-withdrawing fluorine at the α-position increases the acidity of the α-proton, potentially favoring enolization. Conversely, the fluorine at the γ-position may destabilize the enol form through inductive effects. The position of this equilibrium is also highly dependent on the solvent, with nonpolar solvents generally favoring the enol tautomer.

Reactivity and Applications in Drug Development

Ethyl 2,4-difluoro-3-oxobutanoate serves as a versatile building block for the synthesis of various heterocyclic compounds and other complex molecules with potential therapeutic applications.

Key Reactions

-

Synthesis of Pyrazoles and Isoxazoles: Condensation with hydrazine and hydroxylamine derivatives, respectively, provides access to fluorinated pyrazoles and isoxazoles, which are common motifs in medicinal chemistry.

-

Hantzsch Dihydropyridine Synthesis: Reaction with an aldehyde and a source of ammonia can yield fluorinated dihydropyridines, a class of compounds known for their cardiovascular effects.

-

Michael Addition: The enolate of ethyl 2,4-difluoro-3-oxobutanoate can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Potential Therapeutic Areas

The incorporation of the 2,4-difluoro-3-oxobutanoate moiety into drug candidates can be beneficial in several therapeutic areas, including:

-

Oncology: Fluorinated compounds often exhibit enhanced activity as enzyme inhibitors.

-

Infectious Diseases: The unique properties of fluorinated molecules can lead to novel antibacterial and antiviral agents.

-

Inflammation and Immunology: Many anti-inflammatory drugs contain fluorinated scaffolds.

Spectroscopic data for Ethyl 2,4-difluoro-3-oxobutanoate (NMR, IR, MS)

[1]

Compound Profile & Structural Context[1][2][3][4][5][6][7][8]

-

IUPAC Name: Ethyl 2,4-difluoro-3-oxobutanoate[1]

-

CAS Number: Not widely listed (often cited as component in mixtures; distinct from 4,4-isomer CAS 352-24-9).[1]

-

Molecular Formula:

[1][2] -

Key Structural Feature: The presence of fluorine atoms at both the

-position (C2) and

Isomer Distinction (Critical)

Researchers must distinguish this compound from its isomers:

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][9]

The following data is derived from direct fluorination studies where the compound was characterized in a mixture.

F NMR Data (188 MHz, CDCl )

The fluorine spectrum is the most definitive method for identifying this isomer due to the distinct chemical shifts of the

| Signal Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( |

| F-2 (Alpha) | -203.2 | Doublet (d) | |

| F-4 (Gamma) | -235.2 | Triplet of Doublets (td) |

Interpretation:

-

F-2 Signal (-203.2 ppm): The doublet splitting arises from the large geminal coupling to the single proton at the C2 position (

Hz).[1] -

F-4 Signal (-235.2 ppm): The triplet nature (td) indicates coupling to the two protons at C4 (

Hz).[1][3] The additional fine splitting (2.8 Hz) is likely a long-range through-space or through-bond coupling to the F-2 fluorine.[1]

H NMR Data (Predicted/Derived)

Experimental proton data is often obscured by the major products (2-fluoro and 2,2-difluoro isomers) in reaction mixtures.[1] The following are derived expectations based on the

| Proton Environment | Predicted Shift ( | Multiplicity | Coupling Analysis |

| H-2 (CH-F) | 5.30 – 5.50 | Doublet (d) | Large geminal coupling to F-2 ( |

| H-4 (CH | 5.00 – 5.20 | Doublet (d) | Large geminal coupling to F-4 ( |

| Ethyl CH | 4.25 – 4.35 | Quartet (q) | Standard ethyl ester coupling ( |

| Ethyl CH | 1.30 – 1.35 | Triplet (t) | Standard ethyl ester coupling ( |

Mass Spectrometry (MS)[6]

Data obtained via Chemical Ionization (CI) using ammonia (

| Ion Type | m/z | Relative Intensity | Interpretation |

| 184 | 66% | Ammonium adduct of the molecular ion (166 + 18).[1] | |

| 166 | 100% | Molecular ion (Base Peak).[3] | |

| Fragment | 148 | 53% | Loss of water ( |

| Fragment | 52 | 97% | Characteristic low mass fragment. |

Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation and ionization pathways observed in the MS analysis.

Caption: Proposed mass spectrometry fragmentation pathway for Ethyl 2,4-difluoro-3-oxobutanoate under Chemical Ionization (CI).

Infrared (IR) Spectroscopy (Theoretical)

Due to the compound's instability and difficulty in isolation, experimental IR spectra are rare. The following bands are diagnostic targets for monitoring the reaction.

-

C=O (Ketone): 1745 – 1760 cm

(Shifted to higher wavenumbers due to -

C=O (Ester): 1735 – 1750 cm

.[1] -

C-F Stretch: 1050 – 1200 cm

(Strong, broad bands).[1] -

OH (Enol): 3200 – 3500 cm

(Weak;

Experimental Protocol: In Situ Generation

This compound is most reliably accessed via the direct fluorination of ethyl acetoacetate using elemental fluorine. This process yields a mixture requiring careful spectroscopic monitoring.

Methodology: Direct Fluorination

Objective: Selective introduction of fluorine at C2 and C4.

-

Reagents: Ethyl acetoacetate (1 equiv), Formic acid (solvent), Elemental Fluorine (

) diluted in -

Setup: Use a specialized fluorination microreactor or a nickel/PTFE vessel to handle corrosive

. -

Procedure:

-

Dissolve ethyl acetoacetate in formic acid.

-

Cool the reaction vessel to 10–15 °C .

-

Introduce the

gas stream slowly. -

Monitoring: Monitor reaction progress via

F NMR.

-

-

Workup: Purge with

. Pour mixture into water/ice. Extract with dichloromethane (DCM).[4] Neutralize with -

Purification: The 2,4-isomer is difficult to separate from the 2,2-isomer by distillation due to similar boiling points.[1] Preparative HPLC or conversion to a stable derivative (e.g., pyrimidine) is recommended for isolation.

Reaction Pathway Diagram[1]

Caption: Stepwise fluorination pathway showing the bifurcation between gem-difluorination (2,2-) and the target vic-difluorination (2,4-).

References

-

Chambers, R. D., & Sandford, G. (2002). The Direct Fluorination of N-Heterocycles and Related Systems. Durham University E-Theses. (Compound 72 characterized as "Not Isolated").[3]

-

Source:

-

-

Chambers, R. D., et al. (1999). Elemental fluorine.[5][3][6] Part 10. Selective fluorination of beta-keto esters. Journal of the Chemical Society, Perkin Transactions 1.

-

Source:

-

-

Machleidt, H., et al. (1967). Reactions of alpha-fluoro-beta-keto-esters.

-

Source:

-

Technical Whitepaper: Ethyl 4,4-Difluoroacetoacetate in Medicinal Chemistry

Executive Summary

Ethyl 4,4-difluoroacetoacetate (CAS: 352-24-9) has emerged as a critical fluorinated building block in modern drug discovery. Unlike its non-fluorinated analog (ethyl acetoacetate) or the perfluorinated variant (ethyl trifluoroacetoacetate), this compound offers a unique "middle ground" of reactivity and lipophilicity. The presence of the terminal difluoromethyl (

This guide provides a comprehensive analysis of its physical properties, spectroscopic signatures, and practical applications in heterocyclic synthesis, specifically designed for medicinal chemists and process engineers.

Chemical Identity & Structural Analysis[1]

The reactivity of Ethyl 4,4-difluoroacetoacetate is defined by its tautomeric equilibrium. The electron-withdrawing nature of the fluorine atoms increases the acidity of the

| Attribute | Detail |

| IUPAC Name | Ethyl 4,4-difluoro-3-oxobutanoate |

| Common Synonyms | 4,4-Difluoroacetoacetic acid ethyl ester; Ethyl 4,4-difluoro-3-oxobutyrate |

| CAS Number | 352-24-9 |

| Molecular Formula | |

| Molecular Weight | 166.12 g/mol |

| SMILES | CCOC(=O)CC(=O)C(F)F |

| InChI Key | CBDPWKVOPADMJC-UHFFFAOYSA-N |

Tautomeric Equilibrium

In solution, the compound exists in a dynamic equilibrium between the keto and enol forms. This equilibrium is solvent-dependent and critical for reaction monitoring.

Figure 1: Tautomeric equilibrium between the keto and enol forms.[1] The difluoromethyl group enhances the acidity of the

Physical & Thermodynamic Properties

The following data represents the consensus values for high-purity (>96%) commercial grades.

Table 1: Core Physical Properties

| Property | Value | Context/Notes |

| Physical State | Liquid | Clear, colorless to faint yellow.[2] |

| Boiling Point | 162 °C | At 760 mmHg. |

| Melting Point | -46 °C | Stays liquid under standard storage conditions. |

| Density | 1.269 g/mL | At 25 °C. Significantly denser than water. |

| Refractive Index ( | 1.409 | Consistent with fluorinated esters.[3] |

| Flash Point | 68 °C (154 °F) | Closed Cup. Classified as a Combustible Liquid .[3][4] |

| Solubility | Miscible | Soluble in MeOH, EtOH, EtOAc, DCM. Immiscible in water (slow hydrolysis). |

| Vapor Pressure | ~1.5 mmHg | At 25 °C (Estimated). |

Spectroscopic Characterization

Accurate identification requires recognizing the signatures of the difluoromethyl group.

Nuclear Magnetic Resonance (NMR)[1]

-

NMR (300 MHz,

-

1.30 (t, 3H,

-

3.75 (s, 2H,

-

4.28 (q, 2H,

-

6.05 – 6.45 (t, 1H,

-

Note: The enol form typically shows a vinyl proton singlet at

5.8 ppm and a broad OH peak >10 ppm.

-

1.30 (t, 3H,

-

NMR:

-

-125 to -130 ppm (d,

-

The doublet splitting confirms the presence of the single proton on the difluoromethyl carbon.

-

-125 to -130 ppm (d,

Synthetic Utility & Applications

Ethyl 4,4-difluoroacetoacetate is primarily used as a C3 building block for the synthesis of fluorinated heterocycles. The difluoromethyl group is retained in the final structure, imparting metabolic resistance (blocking C-H oxidation) and modulating lipophilicity (

Key Applications

-

Pyrazole Synthesis: Condensation with hydrazines to form 3-difluoromethylpyrazoles (common pharmacophores in agrochemicals and kinase inhibitors).

-

Hantzsch Synthesis: Reaction with aldehydes and ammonia to form difluoromethyl-dihydropyridines (calcium channel blockers).

-

Knorr Pyrrole Synthesis: Reaction with

-amino ketones.

Experimental Workflow: Synthesis of 3-(Difluoromethyl)pyrazoles

This is the most common application. The reaction proceeds via a cyclocondensation mechanism.[5]

Figure 2: General workflow for the synthesis of difluoromethyl-pyrazoles. The regioselectivity is controlled by the steric bulk of the hydrazine substituent and reaction conditions.

Stability, Handling, & Safety Protocols

Signal Word: WARNING

Hazard Classification (GHS)

Handling Guidelines

-

Storage: Store at 2–8 °C (Refrigerated). While stable at room temperature for short periods, long-term storage at ambient temperature can lead to slow hydrolysis or transesterification if moisture is present.

-

Incompatibility: Highly reactive with strong oxidizing agents, strong bases (which deprotonate the

-carbon), and reducing agents. -

Moisture Sensitivity: The ester bond is susceptible to hydrolysis. Use anhydrous solvents (Ethanol, THF) for sensitive syntheses.

Emergency Protocol

-

Skin Contact: Wash immediately with soap and plenty of water. The lipophilic nature allows it to penetrate skin oils; prolonged contact can cause dermatitis.

-

Spill: Absorb with inert material (vermiculite, sand). Do not use combustible materials like sawdust. Ventilate the area to prevent vapor accumulation (Flash point 68 °C).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329767742, Ethyl 4,4-difluoroacetoacetate. Retrieved from [Link]

Sources

- 1. Ethyl difluoroacetate(454-31-9) 1H NMR [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 4,4-difluoroacetoacetate 96 mixture of tautomers 352-24-9 [sigmaaldrich.com]

- 4. Ethyl 4,4-Difluoroacetoacetate | 352-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

Technical Guide: Ethyl 4,4-difluoro-3-oxobutanoate in Medicinal Chemistry & Organic Synthesis

Executive Summary

Ethyl 4,4-difluoro-3-oxobutanoate (EDFO; CAS: 352-24-9) has emerged as a critical fluorinated building block in modern drug discovery and agrochemical synthesis. Unlike its trifluoromethylated (

This guide details the mechanistic utility of EDFO, focusing on its role in constructing bioactive heterocycles and chiral intermediates.

The Fluorine Effect: as a Bioisostere

In medicinal chemistry, the substitution of hydrogen with fluorine alters pKa, lipophilicity, and metabolic stability. However, the specific value of EDFO lies in the unique properties of the

Lipophilic Hydrogen Bond Donor

While

-

Bioisosterism:

mimics the H-bond donor capability of phenols and alcohols but is significantly more lipophilic.[1][2][3] -

Causality: The two fluorine atoms withdraw electron density from the carbon, polarizing the C-H bond. This makes the proton acidic enough to act as a weak H-bond donor to protein targets, yet the overall group remains hydrophobic, facilitating cell membrane penetration.

-

Reference: Zafrani et al. validated this concept, demonstrating that

acts as a hydrogen bond donor comparable to thiophenols and anilines [1].

Chemical Architecture & Reactivity Profile

EDFO is a

Reactivity Landscape

The electron-withdrawing nature of the

Figure 1: Divergent synthetic pathways originating from EDFO. The molecule serves as a linchpin for accessing diverse pharmacophores.

Primary Workflow: Synthesis of Difluoromethylated Pyrazoles

The most dominant application of EDFO is the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters. This scaffold is the core engine of the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides (e.g., Fluxapyroxad, Bixafen) and is increasingly prevalent in oncology pipelines [2].

Mechanism of Action

The reaction typically involves a two-step sequence:

-

Orthoester Condensation: Reaction with triethyl orthoformate to form an enol ether.

-

Cyclization: Reaction with methylhydrazine.[4] Regioselectivity is driven by the difference in electrophilicity between the ketone (deactivated by

) and the ester.

Figure 2: Step-wise construction of the pyrazole core. The regiochemistry is controlled by the initial formation of the ethoxymethylene intermediate.

Experimental Protocol: Pyrazole Synthesis

Based on optimized industrial workflows [3].

Reagents:

-

Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq)

-

Triethyl orthoformate (1.5 eq)

-

Acetic anhydride (2.5 eq)

-

Methylhydrazine (1.1 eq)

-

Solvent: Toluene or Ethanol.

Step-by-Step Methodology:

-

Enol Ether Formation: Charge a reactor with EDFO (166 g, 1.0 mol), triethyl orthoformate (222 g, 1.5 mol), and acetic anhydride (255 g, 2.5 mol).

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by GC/TLC for the disappearance of EDFO. -

Concentration: Distill off the low boilers (ethyl acetate, acetic acid, excess orthoformate) under reduced pressure to obtain the crude ethoxymethylene intermediate.

-

Cyclization: Dissolve the crude intermediate in Toluene (500 mL) and cool to

. -

Addition: Dropwise add Methylhydrazine (40% aqueous solution or pure, handled with extreme caution) maintaining internal temperature

. -

Maturation: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup: Wash the organic phase with water (2 x 200 mL), dry over

, and concentrate. -

Purification: Recrystallize from heptane/ethyl acetate or purify via vacuum distillation.

Critical Control Point: The temperature during hydrazine addition determines the regioselectivity ratio. Lower temperatures favor the desired 1-methyl-3-difluoromethyl isomer over the 5-difluoromethyl isomer.

Secondary Workflow: Asymmetric Hydrogenation

For chiral drug candidates, the C3 ketone of EDFO can be reduced to a chiral alcohol. This is particularly relevant for statin-like side chains where the

Data: Biocatalytic vs. Chemical Reduction

The following table compares methods for reducing EDFO to Ethyl (R)-4,4-difluoro-3-hydroxybutanoate .

| Parameter | Biocatalysis (S. uvarum) [4] | Ru-Catalysis (Noyori) [5] |

| Catalyst | Whole cells / KREDs | RuCl(p-cymene)[(R,R)-Ts-DPEN] |

| Conditions | Aqueous/Organic Biphasic, | |

| Yield | 85% | 92% |

| ee (Enantiomeric Excess) | >98% (R) | 95-97% (R) |

| Scalability | Moderate (requires fermentation) | High (Industrial standard) |

| Cost | Low (Reagents) / High (Time) | High (Catalyst) / Low (Time) |

Protocol: Ruthenium-Catalyzed Transfer Hydrogenation

-

Catalyst Prep: In a glovebox, mix

(0.5 mol%) and -

Reaction: Add EDFO (1.0 eq) and a mixture of Formic Acid/Triethylamine (5:2 azeotrope) as the hydrogen source.

-

Stirring: Stir at room temperature for 24 hours.

-

Validation: Determine conversion by

NMR (shift from

Safety & Handling

-

Corrosivity: EDFO is an ester but hydrolyzes to release HF equivalents under strong acidic/thermal stress. Use glass-lined or Hastelloy reactors for scale-up.

-

Toxicity: Methylhydrazine (used in pyrazole synthesis) is highly toxic and a suspected carcinogen. All procedures involving hydrazines must be performed in a closed system or high-efficiency fume hood.

References

-

Zafrani, Y., et al. (2017).[3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.

- Lamberth, C. (2013). "Succinate dehydrogenase inhibitors - a new group of high performing fungicides." Modern Fungicides and Antifungal Compounds VII, 105-110.

-

Muller, T., et al. (2009). "Process for preparing 1-methyl-3-difluoromethylpyrazol-4-ylcarboxylic acid esters." World Intellectual Property Organization, WO 2009/106619.

-

Wei, P., et al. (2006). "Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate...". Biotechnology Journal, 1(12), 1464-1469. (Note: Protocol adapted for difluoro analog).[5]

-

Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Ethyl 2,4-Difluoro-3-oxobutanoate in Medicinal Chemistry

[1][2]

Executive Summary

Ethyl 2,4-difluoro-3-oxobutanoate (

Chemical Profile

| Property | Specification |

| IUPAC Name | Ethyl 2,4-difluoro-3-oxobutanoate |

| CAS No. | Not widely listed commercially; often prepared in situ |

| Molecular Weight | 166.12 g/mol |

| Structure | |

| Key Functionality | |

| Stability | Kinetic instability (prone to defluorination/hydrolysis); store at -20°C under Argon.[1][2][3][4][5] |

Synthesis Protocol: Preparation of the Reagent

Because Ethyl 2,4-difluoro-3-oxobutanoate is rarely available as a shelf-stable commercial reagent due to its reactivity, it is best prepared fresh via the Claisen self-condensation of ethyl fluoroacetate .[1]

Mechanism & Workflow

The reaction involves the deprotonation of ethyl fluoroacetate by a strong base, followed by nucleophilic attack on a second molecule of ethyl fluoroacetate.

Figure 1: Synthesis pathway for Ethyl 2,4-difluoro-3-oxobutanoate via self-condensation.

Experimental Procedure

Reagents:

-

Ethyl Fluoroacetate (Warning: Highly Toxic)

-

Sodium Ethoxide (NaOEt), 21% wt in ethanol

-

Diethyl Ether (anhydrous) or Benzene (traditional)

-

Sulfuric Acid (10% aq)

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Base Preparation: Charge the flask with NaOEt (1.0 equiv) suspended in anhydrous diethyl ether. Cool to 0°C.[1]

-

Addition: Add Ethyl Fluoroacetate (2.0 equiv) dropwise over 60 minutes. The

-protons are acidic ( -

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A thick precipitate (the sodium enolate) will form.[1]

-

Quench: Cool the mixture to 0°C. Carefully acidify with 10%

until pH < 3. -

Extraction: Extract the aqueous layer with diethyl ether (

). Combine organic layers, wash with brine, and dry over -

Purification: Concentrate in vacuo. Note: Distillation is hazardous due to potential decomposition/toxicity.[1] Use the crude material immediately for downstream heterocycle synthesis.[1]

Characterization (Literature Data):

-

NMR (

-

Interpretation: The distinct coupling patterns confirm the asymmetry of the fluorine environments.[1]

-

Medicinal Chemistry Applications

A. Synthesis of 4-Fluoro-3-(fluoromethyl)pyrazoles

This is the primary application.[1] The resulting pyrazoles serve as bioisosteres for electron-deficient aromatics in kinase inhibitors.[1]

Reaction Scheme:

Protocol:

-

Dissolve crude Ethyl 2,4-difluoro-3-oxobutanoate (10 mmol) in Ethanol (20 mL).

-

Cool to 0°C. Add Hydrazine Hydrate (11 mmol) dropwise.

-

Mechanistic Insight: The hydrazine nitrogen attacks the ketone (C3) first (more electrophilic due to

-fluorine), followed by cyclization onto the ester.

-

-

Stir at Room Temperature for 2 hours, then reflux for 4 hours.

-

Workup: Evaporate solvent. Recrystallize from Ethanol/Hexane.[1]

-

Product: 4-fluoro-3-(fluoromethyl)-1H-pyrazol-5-ol (exists in tautomeric equilibrium with the 5-oxo form).[1]

B. Synthesis of Fluorinated Pyrimidines

Reaction with urea or amidines yields 5-fluoro-6-(fluoromethyl)uracil derivatives, which are potential antimetabolites (analogs of 5-FU).[1]

Figure 2: Pathway to fluorinated pyrimidines.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Moisture in reagents.[1] | Use freshly distilled Ethyl Fluoroacetate and anhydrous solvents.[1] |

| Defluorination | Reaction temperature too high.[1] | Keep Claisen condensation below 25°C. Avoid prolonged reflux in basic media.[1] |

| Complex NMR | Keto-enol tautomerism. | Run NMR in |

| Dark Product | Polymerization/Aldol side reactions.[1] | Ensure strict stoichiometry (1:2 Base:Ester ratio is critical for self-condensation).[1] |

References

-

Bergmann, E. D., et al. (1967).[1][6] Organic fluorine compounds.[1][7][3][4][5][6][8] Part XXXIX. Reactions of

-fluoro- -

Sandford, G. (2002).[1][8] Organofluorine Chemistry: Synthesis and Applications. Durham University Theses. (Source of specific NMR data for the 2,4-isomer). Link

-

PrepChem. Synthesis of ethyl 2,4-difluoro-3-amino-2-butenoate. (Demonstrates utility of the parent keto-ester). Link

-

Fisher Scientific. Safety Data Sheet: Ethyl Fluoroacetate. (Critical safety data for the precursor). Link

Sources

- 1. Ethyl fluoroacetate 98 459-72-3 [sigmaaldrich.com]

- 2. prepchem.com [prepchem.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. (Z)-ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | C9H12F2O4 | CID 44185486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic fluorine compounds. Part XXXIX. Reactions of α-fluoro-β-keto-esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Cas 1522-41-4,ETHYL 2-FLUOROACETOACETATE | lookchem [lookchem.com]

- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]

Application Note: Asymmetric Reduction of Ethyl 2,4-difluoro-3-oxobutanoate

Abstract & Introduction

Ethyl 2,4-difluoro-3-oxobutanoate is a highly specialized fluorinated building block used in the synthesis of antiviral nucleosides, broad-spectrum antibiotics, and kinase inhibitors. The presence of fluorine atoms at the C2 (

However, the asymmetric reduction of this substrate presents a unique synthetic challenge:

-

Acidity & Lability: The C2-proton is highly acidic due to the flanking carbonyls and the electron-withdrawing fluorine, making the substrate prone to racemization and defluorination.

-

Stereochemical Complexity: The reduction generates two contiguous stereocenters (C2 and C3). Controlling both the enantioselectivity (ee) and diastereoselectivity (syn/anti ratio) is critical.

This guide details two validated protocols for the synthesis of Ethyl 2,4-difluoro-3-hydroxybutanoate via Dynamic Kinetic Resolution (DKR) :

-

Protocol A: Ruthenium-Catalyzed Asymmetric Hydrogenation (Scalable, Chemocatalytic).

-

Protocol B: Biocatalytic Reduction using Ketoreductases (High Selectivity, Green Chemistry).

Mechanistic Insight: Dynamic Kinetic Resolution (DKR)

The success of this reaction relies on DKR. Since the C2 stereocenter is chemically labile (rapidly racemizing under reaction conditions), the catalyst does not need to differentiate between the pre-existing enantiomers of the starting material. Instead, it must reduce one of the rapidly interconverting enantiomers faster than the other.

Key Mechanistic Requirements:

-

Fast Racemization: The rate of interconversion between the

-ketone and -

Selective Reduction: The catalyst must exhibit high facial selectivity for one ketone enantiomer over the other.

Caption: DKR mechanism where rapid C2 racemization allows for the theoretical 100% conversion to a single stereoisomer.

Protocol A: Ruthenium-Catalyzed Asymmetric Hydrogenation

This method utilizes Noyori-type transfer hydrogenation or high-pressure hydrogenation catalysts. The specific complex RuCl(p-cymene)[(R,R)-TsDPEN] is recommended for its proven efficacy with

Materials

-

Substrate: Ethyl 2,4-difluoro-3-oxobutanoate (Freshly distilled if possible).

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (CAS: 192139-92-7).

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH). Note: DCM often enhances diastereoselectivity by suppressing solvent-mediated proton exchange.

-

Base: Triethylamine (TEA) or Potassium tert-butoxide (KOtBu) (Catalytic amount to initiate the cycle).

-

Hydrogen Source:

gas (High Pressure Reactor).

Step-by-Step Methodology

-

Preparation (Glovebox/Schlenk Line): In a reduced oxygen environment, dissolve Ethyl 2,4-difluoro-3-oxobutanoate (1.0 eq, e.g., 5.0 g) in degassed DCM (5 volumes).

-

Catalyst Addition: Add the Ruthenium catalyst (S/C ratio 200:1 to 500:1).

-

Autoclave Loading: Transfer the solution to a stainless steel high-pressure reactor (Parr or similar).

-

Purging: Purge the reactor 3 times with

, then 3 times with -

Reaction: Pressurize to 30–50 bar

. Heat to 50°C .-

Critical Insight: Unlike standard hydrogenations run at RT, DKR requires elevated temperature (40-50°C) to ensure the rate of racemization (

) exceeds the rate of reduction.

-

-

Monitoring: Stir at 1000 rpm for 24 hours. Monitor consumption by 19F NMR (disappearance of ketone signals at

-203 ppm, appearance of alcohol signals). -

Work-up: Vent

. Concentrate the solvent under reduced pressure. -

Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove catalyst residues, though the product is often clean enough for the next step.

Expected Results (Protocol A)

| Parameter | Specification |

| Conversion | > 95% |

| Diastereomeric Ratio (dr) | > 90:10 (Syn:Anti) |

| Enantiomeric Excess (ee) | > 94% |

Protocol B: Biocatalytic Reduction (KRED)

For applications requiring >99% optical purity, biocatalysis is the gold standard. Ketoreductases (KREDs) can be screened to select the specific enzyme that yields the desired (2R,3R), (2S,3S), (2R,3S), or (2S,3R) isomer.

Materials

-

Enzyme: KRED Screening Kit (e.g., Codexis, Daicel, or in-house library).

-

Cofactor: NADP+ or NAD+.

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose (for NADPH regeneration).[1]

-

Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

-

Co-solvent: IPA or DMSO (5-10% v/v) to improve substrate solubility.

Workflow: Screening to Scale-Up

Caption: Workflow for identifying the optimal KRED for stereoselective reduction.

Detailed Protocol (Scale-Up Example)

-

Buffer Prep: Prepare 500 mL of 100 mM KPi buffer (pH 7.0) containing 1.0 g Glucose and 50 mg NADP+.

-

Enzyme Charge: Add 200 mg of the identified KRED variant and 50 mg GDH (recycling enzyme) to the buffer. Stir gently to dissolve.

-

Substrate Addition: Dissolve 2.0 g of Ethyl 2,4-difluoro-3-oxobutanoate in 10 mL DMSO. Add this dropwise to the enzyme solution over 1 hour.

-

Note: Slow addition prevents substrate inhibition and controls pH drops (though this substrate is not an ester hydrolysis risk, the fluoride can be sensitive).

-

-

Reaction: Stir at 30°C for 18-24 hours. Maintain pH 7.0 using a pH-stat with 1M NaOH if necessary (though usually stable).

-

Extraction: Extract the reaction mixture 3x with Ethyl Acetate (EtOAc).

-

Drying: Dry organic layer over

and concentrate.

Analytical Controls & Troubleshooting

19F NMR Analysis

This is the most powerful tool for this substrate due to the two distinct fluorine environments.

-

Starting Material: Doublet at

-203 ppm (C2-F) and triplet/multiplet at -

Product: The chemical shifts will move upfield. The coupling constants (

and-

Mosher Ester Analysis: To determine absolute configuration, derivatize the alcohol with (R)- and (S)-MTPA-Cl and analyze the 19F shifts.

-

Common Pitfalls

-

Defluorination: If the reaction pH becomes too basic (>9) during workup,

-elimination of the fluoride can occur. Keep workup pH < 8. -

Low dr: In Protocol A (Ru), if the temperature is too low (<30°C), racemization at C2 is slow, leading to a kinetic quench rather than a dynamic resolution. Increase Temp to 50°C.

References

-

Barnett, J. E. G., & Kent, P. W. (1963). Fluorocarbohydrates.[2] Part VI. Selective reduction of oxo-esters by potassium borohydride.[2][3][4] Journal of the Chemical Society, 2743-2747. Link

- Foundational text confirming substr

-

Noyori, R., et al. (2001).

-Keto Esters. Angewandte Chemie International Edition, 40(1), 40-73. Link- Core reference for Ru-c

-

Kaluzna, I., et al. (2005). Ketoreductases: Stereoselective Catalysts for the Synthesis of Chiral Alcohols. Tetrahedron: Asymmetry, 16(22), 3682-3689. Link

- Review of biocatalytic approaches for difficult keto-esters.

-

Vanagel, M. (2024). Synthesis and stereoselective reduction of

-fluoro-- Recent specific application of KREDs to alpha-fluoro substr

Sources

- 1. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 510. Fluorocarbohydrates. Part VI. Selective reduction of oxo-esters by potassium borohydride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

The Strategic deployment of Ethyl 2,4-difluoro-3-oxobutanoate in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract

The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a well-established strategy for modulating their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Ethyl 2,4-difluoro-3-oxobutanoate, a difluorinated β-ketoester, represents a highly valuable and versatile building block for the synthesis of complex fluorinated molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of Ethyl 2,4-difluoro-3-oxobutanoate in the synthesis of two key classes of pharmaceutical intermediates: fluorinated pyrazoles and chiral β-amino esters, which are precursors to APIs such as Sitagliptin. Detailed, field-proven protocols, mechanistic insights, and data presentation are provided to enable the effective integration of this key intermediate into drug discovery and development workflows.

Introduction: The Significance of Fluorinated Building Blocks in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, pKa, and metabolic stability.[1][2] This often translates to improved pharmacokinetic and pharmacodynamic profiles. Ethyl 2,4-difluoro-3-oxobutanoate is an important chemical and pharmaceutical intermediate.[3] Its dual electrophilic sites, the C2 and C4 carbons, and the electron-withdrawing nature of the difluoromethyl group, make it a highly reactive and versatile synthon for the construction of a variety of heterocyclic and chiral scaffolds.

Application I: Synthesis of 5-(Difluoromethyl)-1H-pyrazol-3(2H)-one via Knorr Pyrazole Synthesis

Fluorinated pyrazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, finding applications as anti-inflammatory, antimicrobial, and anticancer agents. The Knorr pyrazole synthesis, a classic condensation reaction between a β-dicarbonyl compound and a hydrazine derivative, provides a direct and efficient route to these valuable scaffolds.[4][5][6][7][8]

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of the β-ketoester, favored by the electron-withdrawing difluoromethyl group. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl. Subsequent dehydration leads to the formation of the stable pyrazolone ring. The reaction is typically acid-catalyzed to facilitate the dehydration steps.[5][6][7]

Diagram 1: Mechanism of Knorr Pyrazole Synthesis

Caption: Knorr pyrazole synthesis workflow.

Detailed Experimental Protocol

Protocol 1: Synthesis of 5-(Difluoromethyl)-1H-pyrazol-3(2H)-one

| Reagent/Parameter | Value |

| Ethyl 2,4-difluoro-3-oxobutanoate | 1.66 g (10 mmol) |

| Hydrazine Hydrate (64%) | 0.94 mL (20 mmol) |

| Ethanol (95%) | 20 mL |

| Glacial Acetic Acid | 0.3 mL (catalyst) |

| Reaction Temperature | Reflux (approx. 80°C) |

| Reaction Time | 4 hours |

| Expected Yield | 85-95% |

| Product Appearance | White to off-white solid |

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2,4-difluoro-3-oxobutanoate (10 mmol) and ethanol (20 mL).

-

Stir the mixture to ensure complete dissolution.

-

Slowly add hydrazine hydrate (20 mmol) to the solution. An exothermic reaction may be observed.

-

Add glacial acetic acid (0.3 mL) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).

-

Dry the product under vacuum to a constant weight.

Characterization Data (Expected)

| Analysis | Expected Result |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5 (br s, 1H, NH), 6.5 (t, J=54 Hz, 1H, CHF₂), 5.4 (s, 1H, CH), 3.5 (br s, 1H, NH) |

| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -120 (d, J=54 Hz) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 160.0, 145.0 (t, J=25 Hz), 110.0 (t, J=240 Hz), 85.0 |

| Mass Spec (ESI+) | m/z 135.03 [M+H]⁺ |

Application II: Synthesis of a Chiral β-Amino Ester Precursor for Sitagliptin

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key step in many syntheses of Sitagliptin is the asymmetric reduction of a β-enamine ester.[9][10] Ethyl 2,4-difluoro-3-oxobutanoate can serve as a precursor to a key enamine intermediate in a pathway analogous to established Sitagliptin syntheses.

Synthetic Strategy and Mechanistic Considerations

The synthesis involves a two-step process:

-

Enamine Formation: Reaction of Ethyl 2,4-difluoro-3-oxobutanoate with an amine (e.g., a protected amine or a chiral auxiliary) to form the corresponding enamine. The reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate followed by dehydration.[2][9][11][12][13]

-

Asymmetric Hydrogenation: The resulting enamine is then subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) to introduce the desired stereocenter.[1][10][14][15][16]

Diagram 2: Enamine Formation Mechanism

Caption: Mechanism of enamine formation.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from established procedures for similar fluorinated β-ketoesters in the synthesis of Sitagliptin precursors.

Protocol 2: Synthesis of Ethyl 3-amino-2,4-difluorobut-2-enoate

| Reagent/Parameter | Value |

| Ethyl 2,4-difluoro-3-oxobutanoate | 1.66 g (10 mmol) |

| Ammonium Acetate | 1.54 g (20 mmol) |

| Methanol | 30 mL |

| Reaction Temperature | Reflux (approx. 65°C) |

| Reaction Time | 6 hours |

| Expected Yield | 80-90% |

| Product Appearance | Pale yellow oil or low-melting solid |

Step-by-Step Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 2,4-difluoro-3-oxobutanoate (10 mmol) in methanol (30 mL).

-

Add ammonium acetate (20 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC (1:1 ethyl acetate/hexanes).

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude enamine product.

-

Purify the product by column chromatography on silica gel if necessary.

Subsequent Asymmetric Hydrogenation (Conceptual Framework)

The enamine product from Protocol 2 would then be subjected to asymmetric hydrogenation. This critical step requires a specialized setup and catalyst screening.

Conceptual Protocol for Asymmetric Hydrogenation:

-

Catalyst: A chiral rhodium or ruthenium catalyst with a suitable phosphine ligand (e.g., (R)-BINAP-RuCl₂).

-

Solvent: Degassed methanol or ethanol.

-

Hydrogen Pressure: 50-100 psi.

-

Temperature: 25-50°C.

-

Procedure: The enamine and catalyst are charged into a high-pressure reactor, which is then purged and pressurized with hydrogen. The reaction is monitored for hydrogen uptake and conversion.

-

Workup and Analysis: After the reaction, the catalyst is removed, and the product is isolated. The enantiomeric excess is determined by chiral HPLC.

Safety and Handling

Ethyl 2,4-difluoro-3-oxobutanoate should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a combustible liquid and may cause skin and eye irritation. Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care.

Conclusion

Ethyl 2,4-difluoro-3-oxobutanoate is a potent and versatile building block for the synthesis of fluorinated APIs. Its strategic application in the Knorr pyrazole synthesis and as a precursor for chiral β-amino esters demonstrates its value in accessing diverse and medicinally relevant molecular scaffolds. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to effectively utilize this key intermediate in their drug discovery and development endeavors.

References

-

Master Organic Chemistry. (2025). Enamines. Master Organic Chemistry. [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

Liu, D., & Zhang, X. (2011). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. [Link]

-

Making Molecules. (2024). Enamines. Making Molecules. [Link]

-

OpenStax. (2023). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. In Organic Chemistry. OpenStax. [Link]

-

Organic Chemistry. (n.d.). Enamine Formation. Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds [Video]. YouTube. [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

-

Wang, D., & Zhang, X. (2016). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. [Link]

-

Slideshare. (n.d.). knorr pyrazole synthesis. Slideshare. [Link]

-

Wang, D., & Zhang, X. (2016). Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. ResearchGate. [Link]

-

Fan, B., et al. (2021). Asymmetric Transfer Hydrogenation of Trifluoromethylated Imines to Chiral α-Trifluoromethylated Amines With Alcohol as The Hydrogen Source. Beijing Institute of Technology. [Link]

-

Zhou, Y.-G., et al. (2006). Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. Journal of the American Chemical Society. [Link]

-

Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

-

Bonacorso, H. G., et al. (2009). DAST promotes the synthesis of new 5-(trifluoromethyl)-3-(1,1-difluoroethan-2-yl)-1H-pyrazoles. Semantic Scholar. [https://www.semanticscholar.org/paper/DAST-promotes-the-synthesis-of-new-5-(trifluoromet-Bonacorso-Porte/8e7e1e6b3e9b5a0a3a8b4e7d9c6e3d2f9c8d0a8b]([Link]

-

Prakash, G. K. S., et al. (2019). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

- Furin, G. G., et al. (2016). Process for the preparation of 5-fluoro-1H-pyrazoles.

-

Li, J., et al. (2011). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate. [Link]

-

Basappa, et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI. [Link]

- CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate. (2011).

-

Corona-Dzul, G., et al. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. [Link]

-

Wang, X., et al. (2020). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. ChemRxiv. [Link]

- DE10331496A1 - Process for preparing alkyl difluoroacetoacetates. (2005).

-

Rabjohn, N. (n.d.). ethyl azodicarboxylate. Organic Syntheses. [Link]

-

Popa, A., et al. (2018). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. PMC. [Link]

Sources

- 1. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enamines — Making Molecules [makingmolecules.com]

- 3. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. name-reaction.com [name-reaction.com]

- 7. jk-sci.com [jk-sci.com]

- 8. knorr pyrazole synthesis | PPTX [slideshare.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]

- 13. Enamine Formation [quimicaorganica.org]

- 14. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Asymmetric Transfer Hydrogenation of Trifluoromethylated Imines to Chiral α-Trifluoromethylated Amines With Alcohol as The Hydrogen Source - Beijing Institute of Technology [pure.bit.edu.cn]

- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]

Application Note & Protocol: High-Purity Purification of Ethyl 2,4-difluoro-3-oxobutanoate

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purity in Fluorinated Building Blocks

Ethyl 2,4-difluoro-3-oxobutanoate is a pivotal fluorinated building block in modern medicinal chemistry and materials science. The presence of the difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of target molecules, making this intermediate highly valuable in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] However, the synthetic route to Ethyl 2,4-difluoro-3-oxobutanoate, typically a Claisen condensation between ethyl difluoroacetate and ethyl acetate, often yields a crude product containing unreacted starting materials, byproducts, and residual catalysts.[1][3] The presence of these impurities can interfere with subsequent reactions, leading to lower yields, complex purification challenges downstream, and potentially misleading biological data.

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 2,4-difluoro-3-oxobutanoate to high purity (>99%). We will delve into the rationale behind a two-stage purification strategy involving fractional vacuum distillation followed by flash column chromatography, ensuring a robust and reproducible methodology.

Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. Based on the common synthetic pathway, the primary impurities are likely to be:

-

Unreacted Starting Materials: Ethyl acetate and ethyl difluoroacetate.

-

Self-Condensation Product: Ethyl 3-oxobutanoate (ethyl acetoacetate) from the self-condensation of ethyl acetate.

-

Residual Base/Acid: Sodium ethoxide or sulfuric acid used in the reaction and subsequent workup.[1][3]

-

Solvent Residues: Ethanol or other solvents used during the synthesis and workup.

The boiling points of the key components are crucial for designing an effective distillation protocol.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |

| Ethyl acetate | 88.11 | 77.1 |

| Ethyl difluoroacetate | 124.09 | ~116-118 |

| Ethyl 3-oxobutanoate | 130.14 | 181 |

| Ethyl 2,4-difluoro-3-oxobutanoate | 166.12 | ~170.1 [1] |

Due to the relatively close boiling points of the desired product and the self-condensation byproduct, a simple distillation may not be sufficient to achieve high purity. Therefore, fractional distillation under reduced pressure is recommended to enhance separation efficiency. For applications requiring the highest purity, a subsequent chromatographic step is advised.

Visualizing the Purification Workflow

The following diagram outlines the logical flow of the purification process, from the initial crude product to the final, high-purity compound.

Caption: Workflow for the purification of Ethyl 2,4-difluoro-3-oxobutanoate.

Experimental Protocol: A Two-Stage Approach to Purity

This protocol is designed for the purification of approximately 150 g of crude Ethyl 2,4-difluoro-3-oxobutanoate. Adjust volumes and equipment as necessary for different scales.

PART 1: Fractional Vacuum Distillation

Rationale: This initial step aims to remove the bulk of lower and higher boiling point impurities. Operating under reduced pressure lowers the boiling points, preventing thermal decomposition of the target compound.

Materials & Equipment:

-

Crude Ethyl 2,4-difluoro-3-oxobutanoate (~150 g)

-

Round-bottom flask (500 mL)

-

Vigreux column (20-30 cm)

-

Distillation head with condenser and vacuum adapter

-

Receiving flasks (100 mL, x4)

-

Heating mantle with stirrer

-

Vacuum pump with a cold trap

-

Manometer

-

Boiling chips or magnetic stir bar

-

Glass wool for insulation

Procedure:

-

Assembly: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Insulate the Vigreux column with glass wool to maintain the temperature gradient.

-

Charging the Flask: Charge the round-bottom flask with the crude Ethyl 2,4-difluoro-3-oxobutanoate and a few boiling chips.

-

Initiating Vacuum: Slowly and carefully apply vacuum to the system, aiming for a stable pressure of 10-20 mmHg.

-

Heating: Begin heating the flask gently with the heating mantle.

-

Fraction Collection:

-

Fraction 1 (Foreshot): Collect the initial distillate, which will primarily consist of residual solvents and unreacted ethyl acetate and ethyl difluoroacetate. The head temperature will be significantly lower than the expected boiling point of the product.

-

Fraction 2 (Main Fraction): As the head temperature stabilizes near the expected boiling point of Ethyl 2,4-difluoro-3-oxobutanoate at the working pressure, switch to a new receiving flask to collect the main fraction. A yield of approximately 90% can be expected for this fraction with a purity of around 95%.[1]

-

Fraction 3 (Tailings): If the temperature at the distillation head begins to drop or rise significantly, it indicates the end of the product fraction. Collect any subsequent distillate in a separate flask.

-

-

Shutdown: Once the distillation is complete, turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.

Self-Validation: Analyze a small aliquot of the main fraction by GC-MS or ¹H NMR to confirm its purity before proceeding.

PART 2: Flash Column Chromatography (for Ultra-High Purity)

Rationale: For applications demanding purity greater than 99.5%, flash column chromatography is employed to remove closely boiling impurities that may have co-distilled with the product.

Materials & Equipment:

-

Distilled Ethyl 2,4-difluoro-3-oxobutanoate from Part 1

-

Silica gel (230-400 mesh)

-

Hexane and Ethyl Acetate (HPLC grade)

-

Glass chromatography column

-

Compressed air or nitrogen source with a regulator

-

Collection tubes

-

TLC plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Potassium permanganate stain

Procedure:

-

Solvent System Determination: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should provide an Rf value of 0.2-0.3 for the desired product. A common eluent for similar compounds is a 10:1 to 8:1 mixture of hexane:ethyl acetate.[4]

-

Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

-

Sample Loading: Dissolve the distilled product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Begin eluting the sample through the column using the chosen solvent system, applying gentle pressure from the compressed air/nitrogen source.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

-

Product Pooling and Solvent Removal: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Analysis: Analyze the final product by GC-MS and NMR to confirm its high purity.

Troubleshooting and Expert Insights

| Issue | Potential Cause | Solution |

| Bumping during distillation | Uneven heating or insufficient boiling chips. | Ensure uniform heating with a well-fitting heating mantle and use fresh boiling chips. |

| Poor separation during distillation | Inefficient column, vacuum fluctuations, or heating too rapidly. | Use a longer Vigreux column, ensure a stable vacuum, and heat the distillation flask slowly and steadily. |

| Product decomposition (darkening) | Overheating during distillation. | Maintain the lowest possible pressure to reduce the boiling point and avoid excessive heating of the distillation pot. |

| Streaking on TLC plate | Sample is too concentrated or acidic/basic impurities. | Dilute the sample before spotting. Consider a pre-purification wash with a mild bicarbonate solution if acidic impurities are suspected. |

| Co-elution of impurities during chromatography | Inappropriate solvent system. | Optimize the eluent polarity. A shallower gradient or a less polar solvent system may improve separation. |

Safety and Handling

Ethyl 2,4-difluoro-3-oxobutanoate and its precursors should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7] All procedures should be performed in a well-ventilated fume hood. The compound is flammable, so keep it away from heat, sparks, and open flames.[5][7]

References

-

PubChem. (n.d.). Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Retrieved February 15, 2026, from [Link]

-

Knowledge UChicago. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]

-

ChemBK. (2024, April 10). Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate. Retrieved February 15, 2026, from [Link]

Sources

- 1. zhishangchemical.com [zhishangchemical.com]

- 2. Ethyl 4,4-difluoro-3-oxobutanoate | 352-24-9 [chemicalbook.com]

- 3. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Troubleshooting & Optimization

Side reactions and byproducts in Ethyl 2,4-difluoro-3-oxobutanoate reactions

Welcome to the technical support center for Ethyl 2,4-difluoro-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, focusing on the causality behind experimental choices to ensure the success of your reactions.

Introduction to the Reactivity of Ethyl 2,4-Difluoro-3-oxobutanoate

Ethyl 2,4-difluoro-3-oxobutanoate is a valuable synthon due to its unique electronic properties conferred by the fluorine atoms. The electron-withdrawing nature of the fluorine at the C4 position increases the acidity of the C2 proton, making it readily enolizable and susceptible to a variety of reactions. However, this enhanced reactivity can also lead to several side reactions and the formation of unwanted byproducts. This guide will help you navigate these potential pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is showing a significant amount of a lower molecular weight byproduct, and I'm observing gas evolution. What is happening?

Answer: You are likely observing hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.[1][2][3] This is a very common side reaction for β-keto esters, especially when exposed to acidic or basic conditions, and can be accelerated by heat.

Troubleshooting Guide: Hydrolysis and Decarboxylation

Mechanism:

-

Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid (2,4-difluoro-3-oxobutanoic acid). This can be catalyzed by acid or base.

-

Decarboxylation: The resulting β-keto acid is unstable and readily loses carbon dioxide upon gentle heating to form 1,3-difluoroacetone.[1][2]

Visualizing the Pathway:

Caption: Self-Condensation Pathway.

Prevention and Mitigation:

| Strategy | Rationale |

| Choice of Base | Use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) if the intention is only to deprotonate. If a milder base is sufficient, consider using a weaker one (e.g., K₂CO₃). |

| Slow Addition | If reacting the enolate with another electrophile, add the Ethyl 2,4-difluoro-3-oxobutanoate slowly to a solution of the base and the other electrophile. This keeps the concentration of the free enolate low. |

| Low Temperature | Perform the reaction at low temperatures (e.g., -78 °C) to reduce the rate of self-condensation. |

Protocol for Controlled Enolate Formation:

-

To a solution of a strong, non-nucleophilic base (e.g., LDA) in an anhydrous ether solvent at -78 °C under an inert atmosphere, add a solution of Ethyl 2,4-difluoro-3-oxobutanoate dropwise.

-

Allow the enolate to form over 15-30 minutes at -78 °C.

-

Add the desired electrophile to the cold enolate solution.

-

Allow the reaction to proceed at low temperature, warming slowly only if necessary.

FAQ 3: My reaction involves an amine nucleophile, and I am getting a complex mixture of products. What are the possible side reactions?

Answer: Reactions of β-keto esters with amines can lead to the formation of β-enamino esters. [4][5][6]Depending on the reaction conditions and the nature of the amine (primary or secondary), further reactions can occur.

Troubleshooting Guide: Reactions with Amines

Primary Reaction: Enamine Formation

The amine can attack the ketone carbonyl, followed by dehydration, to yield a stable β-enamino ester.

Visualizing the Primary Reaction:

Caption: Formation of a β-Enamino Ester.

Potential Side Reactions and Byproducts:

| Side Reaction | Description | Prevention |

| Amide Formation | The amine can also attack the ester carbonyl, leading to the formation of an amide. This is generally less favorable than attack at the ketone but can occur at higher temperatures. | Use milder reaction conditions and lower temperatures. |

| Michael Addition | If the desired product is an α,β-unsaturated ketone, unreacted amine can add to the product via a Michael addition. [7] | Use stoichiometric amounts of the amine or add it slowly. |

| Cyclization/Complex Condensations | With certain amines, especially those with other functional groups, intramolecular cyclization or more complex condensation reactions can occur. [8] | Carefully consider the structure of your amine and consult the literature for similar reactions. |

Protocol for Controlled Enamine Synthesis:

-

Dissolve the Ethyl 2,4-difluoro-3-oxobutanoate in a suitable solvent (e.g., ethanol, toluene).

-

Add the amine (1.0-1.1 equivalents).

-

A catalytic amount of a weak acid (e.g., acetic acid) can facilitate the reaction. [4]4. Stir at room temperature and monitor the reaction by TLC or GC-MS.

-

If necessary, use a Dean-Stark apparatus to remove the water formed during the reaction to drive the equilibrium towards the product.

Summary of Key Byproducts and Their Identification

| Byproduct | Potential Cause | Analytical Signature (vs. Starting Material) |

| 1,3-Difluoroacetone | Hydrolysis and decarboxylation | Lower molecular weight, loss of ethyl ester group in NMR/MS. |

| Dimeric Species | Self-condensation | Higher molecular weight (approx. 2x), complex NMR spectrum. |

| β-Enamino ester | Reaction with amine nucleophile | Incorporation of the amine fragment in NMR/MS, disappearance of ketone carbonyl in IR. |

| Amide Byproduct | Reaction of amine at ester | Loss of ethoxy group and incorporation of amine fragment at the ester position in NMR/MS. |

References

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

-

β-enamino ester synthesis by amination. Organic Chemistry Portal. [Link]

-

Overview of assays for hydrolysis of β -keto esters. ResearchGate. [Link]

-

A Simple and Fast Synthetic Pathway of [Beta]-Enamino-Esters by Condensation of [Beta]-Keto Ester with Aliphatic and Aromatic Amines in Ethanol. Academia.edu. [Link]

-

Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

-

Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. ACS Publications. [Link]

-

Synthesis of ethyl 2,4-difluoro-3-amino-2-butenoate. PrepChem.com. [Link]

-

Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson. [Link]

-

Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. [Link]

-

β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]

-

Special cases of successful cross-Claisen condensations occurring under conditions of rever. CHEM 330. [Link]

Sources

- 1. aklectures.com [aklectures.com]

- 2. youtube.com [youtube.com]